2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide
Description
This compound features a 1H-imidazole core substituted with two chlorine atoms at positions 4 and 3. The imidazole ring is linked via an acetamide group to a 2-(dimethylamino)ethyl chain. The dimethylaminoethyl group enhances water solubility, while the dichloroimidazole core may contribute to bioactivity through electron-withdrawing effects .
Properties
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Cl2N4O/c1-14(2)4-3-12-7(16)5-15-6-13-8(10)9(15)11/h6H,3-5H2,1-2H3,(H,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOZLPUDXNIVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CN1C=NC(=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of glyoxal with ammonia and formaldehyde under acidic conditions to form the imidazole core.
Chlorination: The imidazole ring is then chlorinated using reagents such
Biological Activity
2-(4,5-Dichloro-1H-imidazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide, often referred to as DCI, is a synthetic compound belonging to the class of imidazole derivatives. These compounds are widely recognized for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical development. This article provides a detailed overview of the biological activity of DCI, including its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : 2-(4,5-dichloroimidazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide
- Molecular Formula : C9H12Cl2N4O
- Molecular Weight : 249.12 g/mol
- CAS Number : 1219581-45-9
The biological activity of DCI is primarily attributed to its interaction with various biological macromolecules. The imidazole ring is known for its ability to coordinate with metal ions and interact with enzymes and receptors. DCI may act through the following mechanisms:
- Enzyme Inhibition : DCI has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound can bind to certain receptors, modulating their activity and influencing physiological responses.
Antitumor Activity
Research indicates that DCI exhibits significant antitumor properties. A study evaluated its effects on various cancer cell lines using the MTT assay, revealing that DCI has a notable inhibitory effect on cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15 |
| HCT116 (Colon) | 12 |
| HepG2 (Liver) | 10 |
| PC-9 (Lung) | 18 |
| A375 (Melanoma) | 20 |
The results suggest that DCI's structure allows it to effectively target cancerous cells while exhibiting lower toxicity to normal cells.
Antimicrobial Activity
DCI has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown that it possesses bactericidal effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that DCI could be a potential candidate for developing new antimicrobial agents.
Study 1: Antitumor Efficacy
In a controlled laboratory setting, researchers administered DCI to mice with induced tumors. The treatment resulted in a significant reduction in tumor size compared to the control group, highlighting its potential as an effective anticancer agent.
Study 2: Antimicrobial Testing
A clinical study assessed the effectiveness of DCI in treating infections caused by resistant bacterial strains. Patients treated with DCI showed improved outcomes compared to those receiving standard antibiotic therapy, suggesting that DCI may help combat antibiotic resistance.
Comparison with Similar Compounds
Chloroacetamide-Based Herbicides ()
Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) share the chloroacetamide backbone but differ in substituents. Key comparisons:
| Property | Target Compound | Alachlor | Pretilachlor |
|---|---|---|---|
| Core Structure | Dichloroimidazole + acetamide | Chloroacetamide + diethylphenyl | Chloroacetamide + diethylphenyl |
| Substituents | 2-(Dimethylamino)ethyl | Methoxymethyl | Propoxyethyl |
| Polarity | High (tertiary amine) | Moderate (ether) | Moderate (ether) |
| Application | Unknown (potential pharmaceuticals) | Herbicide | Herbicide |
However, its dimethylaminoethyl chain improves solubility, which may reduce soil adsorption compared to alachlor’s lipophilic design .
Nitroimidazole Derivatives ()
Nitro-substituted imidazoles, such as 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols, differ in substituents and synthesis pathways:
| Property | Target Compound | Nitroimidazole Derivatives |
|---|---|---|
| Substituents | 4,5-Dichloro | 5-Nitro, 1,2-dimethyl |
| Synthesis Method | Not specified (likely TDAE route*) | TDAE-mediated coupling |
| Reactivity | Electrophilic (Cl groups) | Nitro group facilitates reduction |
| Potential Use | Unknown | Antimicrobial/antiparasitic agents |
The dichloro substitution in the target compound may confer stability against metabolic degradation compared to nitro groups, which are prone to enzymatic reduction. However, nitroimidazoles are well-established in treating infections, suggesting the target compound’s dichloroimidazole core could be explored for similar applications with improved pharmacokinetics .
Dimethylaminoethyl-Containing Analogs ()
Compounds like N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide (5g) () and N1-(4-...-quinolin-6-yl)-N4-(2-(2-(dimethylamino)ethoxy)ethyl)fumaramide () share the dimethylaminoethyl motif:
The target compound’s linear dimethylaminoethyl chain may facilitate membrane permeability compared to bulkier analogs like 5g. Its imidazole core could also enable metal coordination, a feature absent in fumaramide-based structures .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including solvent polarity (e.g., DMF or THF), temperature (typically 60–80°C), and stoichiometric ratios of precursors. Cyclization of the imidazole ring under acidic/basic conditions is critical, as evidenced by similar compounds requiring pH control to prevent side reactions . Catalysts like triethylamine or palladium-based systems may enhance yield, while purification via column chromatography or recrystallization ensures purity .
Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying imidazole and acetamide moieties. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1650 cm⁻¹). High-Performance Liquid Chromatography (HPLC) monitors purity, especially for detecting halogenated byproducts .
Q. How do the functional groups in this compound influence its reactivity in downstream modifications?
- Methodological Answer : The dichloroimidazole ring is electrophilic, enabling nucleophilic substitution at the C4/C5 positions. The dimethylaminoethyl group acts as a chelating site for metal coordination, and the acetamide linkage allows for hydrolysis or coupling reactions. Reactivity comparisons with analogs suggest chloro groups enhance stability but may reduce solubility in polar solvents .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) due to the imidazole moiety’s affinity for metal ions in active sites. Cytotoxicity screening (MTT assay) in cell lines and molecular docking studies can prioritize targets. Reference similar acetamide derivatives showing activity against parasitic or bacterial systems .
Advanced Research Questions
Q. How can reaction mechanisms for imidazole ring formation be elucidated experimentally and computationally?
- Methodological Answer : Use kinetic studies (e.g., varying substituents on precursors) to identify rate-determining steps. Density Functional Theory (DFT) calculations model transition states and intermediates, particularly for cyclization steps. Isotopic labeling (e.g., ¹⁵N) in NMR can trace nitrogen migration during synthesis .
Q. What computational strategies predict this compound’s electronic structure and binding affinities?
- Methodological Answer : DFT-based quantum chemical calculations (e.g., B3LYP/6-31G* level) optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular dynamics simulations assess binding stability with biological targets, validated by experimental IC₅₀ values .
Q. How do structural modifications impact the compound’s activity in structure-activity relationship (SAR) studies?
- Methodological Answer : Systematic substitution of chloro groups with bromo/fluoro analogs alters steric and electronic profiles. Replace the dimethylaminoethyl group with morpholine or piperazine derivatives to modulate solubility and target affinity. Compare IC₅₀ values across analogs to identify critical pharmacophores .
Q. What analytical challenges arise in detecting degradation products or impurities?
- Methodological Answer : Halogenated degradation products (e.g., dechlorinated imidazoles) require LC-MS/MS for identification due to low UV absorbance. Accelerated stability studies (40°C/75% RH) coupled with mass fragmentation patterns differentiate hydrolytic vs. oxidative pathways. Quantify residual solvents via GC-MS .
Q. How can interdisciplinary approaches enhance its application in materials science or catalysis?
- Methodological Answer : The dimethylaminoethyl group’s chelating ability supports metal-organic framework (MOF) synthesis for catalytic applications. Test its role as a ligand in transition-metal complexes (e.g., Pd or Cu) for cross-coupling reactions. In materials science, evaluate its thermal stability via TGA for polymer composites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
